Coptisine Sulfate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

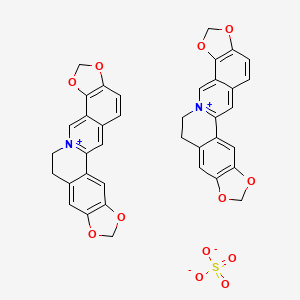

Fórmula molecular |

C38H28N2O12S |

|---|---|

Peso molecular |

736.7 g/mol |

Nombre IUPAC |

bis(5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene);sulfate |

InChI |

InChI=1S/2C19H14NO4.H2O4S/c2*1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h2*1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q2*+1;/p-2 |

Clave InChI |

MHVVFMWLVSKBQZ-UHFFFAOYSA-L |

SMILES canónico |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Coptisine Sulfate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coptisine, a protoberberine isoquinoline alkaloid primarily isolated from plants of the Coptis genus, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer effects.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which coptisine sulfate exerts its cytotoxic and anti-proliferative effects on cancer cells. It consolidates findings from numerous preclinical studies, focusing on the compound's impact on critical cellular processes such as apoptosis, cell cycle progression, and key oncogenic signaling pathways. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development of coptisine as a potential therapeutic agent.

Core Mechanisms of Anti-Cancer Action

Coptisine employs a multi-targeted approach to inhibit cancer cell growth and survival. The primary mechanisms include the robust induction of apoptosis through both intrinsic and extrinsic pathways, arrest of the cell cycle at critical checkpoints, and modulation of pivotal signaling cascades that govern cell proliferation and survival.

Induction of Apoptosis

A predominant mechanism of coptisine's anti-cancer activity is the induction of programmed cell death, or apoptosis.[2] This is achieved through the coordinated activation of multiple interconnected pathways.

2.1.1 ROS-Mediated Mitochondrial (Intrinsic) Pathway

A central event in coptisine-induced apoptosis is the generation of Reactive Oxygen Species (ROS).[3] Coptisine treatment leads to a remarkable increase in intracellular and mitochondrial ROS levels.[3][4] This oxidative stress triggers a cascade of events:

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS leads to the loss of mitochondrial membrane potential (ΔΨm).[3][5]

-

Regulation of Bcl-2 Family Proteins: Coptisine critically modulates the expression of Bcl-2 family proteins, which are central regulators of mitochondrial integrity.[6][7] It significantly downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins such as Bax and Bad.[8] This shift increases the Bax/Bcl-2 ratio, favoring mitochondrial outer membrane permeabilization (MOMP).[3][5][6]

-

Cytochrome c Release and Apoptosome Formation: The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.[3][5] Cytosolic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the formation of the apoptosome.[8]

-

Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3.[3] Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the biochemical and morphological hallmarks of apoptosis.[5][9]

2.1.2 Death Receptor (Extrinsic) Pathway

Coptisine also activates the extrinsic apoptotic pathway. Studies have shown that it can upregulate the expression of death receptors DR4 and DR5 on the cancer cell surface.[10] This sensitization leads to the activation of the initiator caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute cell death.[3][10]

Cell Cycle Arrest

Coptisine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5][11][12] This is accomplished by modulating the expression of key cell cycle regulatory proteins:

-

Downregulation of G2/M Checkpoint Proteins: Coptisine treatment leads to a dose-dependent decrease in the expression of Cyclin B1, cdc2, and cdc25C, which are essential for the G2 to M phase transition.[5][11]

-

Upregulation of CDK Inhibitors: The compound upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in enforcing cell cycle checkpoints.[5][11]

-

Targeting E2F Transcription Factors: Recent studies show coptisine can down-regulate E2F7 by inhibiting the E2F4/NFYA/NFYB transcription factors, leading to G2/M arrest.[13]

In some cancer cell lines, coptisine has also been observed to cause an accumulation of cells in the Sub-G1 phase, which is indicative of apoptotic cell death, or arrest at the G0/G1 and S phases.[14][15][16]

Modulation of Key Signaling Pathways

Coptisine's anti-cancer effects are fundamentally linked to its ability to interfere with major signaling pathways that are often dysregulated in cancer.

2.3.1 Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that promotes cell growth and inhibits apoptosis. Coptisine has been repeatedly shown to suppress this pathway.[1][2][17] It inhibits the phosphorylation of Akt (p-Akt), thereby inactivating it.[8][18] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.[8] The downstream effector, mammalian target of rapamycin (mTOR), is also suppressed, which can lead to the induction of autophagic cell death in some contexts.[4]

2.3.2 Regulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the JNK, ERK, and p38 subfamilies, plays a dual role in cell fate.[1] Coptisine differentially modulates these subfamilies to promote apoptosis:

-

Activation of JNK: Coptisine significantly upregulates the phosphorylation of the pro-apoptotic c-Jun N-terminal kinase (JNK).[10] This activation is often dependent on ROS generation.[3][10]

-

Inhibition of ERK: Conversely, coptisine often decreases the phosphorylation of the pro-survival Extracellular signal-regulated kinase (ERK).[10]

2.3.3 Other Relevant Pathways

-

67-kDa Laminin Receptor (67LR)/cGMP Signaling: In hepatoma cells, coptisine can bind to and activate the 67LR, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent apoptosis.[19]

-

MFG-E8 Regulation: In colorectal cancer, coptisine has been shown to down-regulate Milk Fat Globule-EGF Factor 8 (MFG-E8), a protein involved in tumor progression, which in turn suppresses the PI3K/Akt pathway.[20][21]

Induction of Autophagy

In addition to apoptosis, coptisine can induce autophagic cell death in cancer cells, such as hepatocellular carcinoma.[4] This process is characterized by the formation of autophagic vacuoles and is regulated by the suppression of the PI3K/Akt/mTOR signaling pathway and the production of mitochondrial ROS.[4]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of Coptisine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Non-Small-Cell Lung Cancer | A549 | 18.09 | [5][11][22] |

| Non-Small-Cell Lung Cancer | H460 | 29.50 | [5][11][22] |

| Non-Small-Cell Lung Cancer | H2170 | 21.60 | [5][11][22] |

| Gastric Cancer | ACC-201 | 3.93 | [15] |

| Gastric Cancer | NCI-N87 | 6.58 | [15] |

| Colon Cancer | HT 29 | 0.49 µg/mL (~1.53 µM) | [23] |

| Colon Cancer | LoVo | 0.87 µg/mL (~2.72 µM) | [23] |

Table 2: Summary of Key Molecular Effects of Coptisine

| Molecular Target/Marker | Effect | Cancer Type/Cell Line | Reference |

| Apoptosis | |||

| Bax/Bcl-2 Ratio | Upregulated | NSCLC (A549), HCC (Hep3B) | [3][5] |

| Caspase-3, -8, -9 | Activated | NSCLC (A549), HCC (Hep3B) | [3][5] |

| PARP | Cleaved | NSCLC (A549) | [5] |

| Cytochrome c | Released to Cytosol | NSCLC (A549) | [5] |

| Death Receptors (DR4, DR5) | Upregulated | HCC (Hep3B) | [10] |

| Cell Cycle | |||

| Cyclin B1, cdc2, cdc25C | Downregulated | NSCLC (A549) | [5][11] |

| p21 | Upregulated | NSCLC (A549) | [5][11] |

| Sub-G1 Population | Increased | Gastric Cancer (ACC-201, NCI-N87) | [14][15] |

| Signaling Pathways | |||

| p-Akt | Downregulated | Colorectal Cancer (HCT116) | [8][18] |

| p-JNK | Upregulated | HCC (Hep3B) | [3][10] |

| p-ERK | Downregulated | HCC (Hep3B) | [10] |

| Other | |||

| Reactive Oxygen Species (ROS) | Increased | HCC (Hep3B), NSCLC (A549) | [3][5] |

| Mitochondrial Membrane Potential | Decreased | NSCLC (A549), Colon Cancer (HCT-116) | [5][8] |

Signaling Pathway and Workflow Visualizations

Diagram 1: Coptisine's Multifaceted Mechanism for Inducing Apoptosis

Caption: Coptisine induces apoptosis via extrinsic and intrinsic pathways.

Diagram 2: Inhibition of the PI3K/Akt Survival Pathway by Coptisine

Caption: Coptisine blocks the pro-survival PI3K/Akt/mTOR signaling cascade.

Diagram 3: Modulation of the MAPK Signaling Pathway by Coptisine

Caption: Coptisine promotes apoptosis by activating JNK and inhibiting ERK.

Diagram 4: General Experimental Workflow for Western Blotting

Caption: A stepwise workflow for analyzing protein expression via Western Blot.

Key Experimental Protocols

The following are generalized protocols for key experiments commonly cited in the study of coptisine's anti-cancer effects. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, Hep3B, HCT-116) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.[10]

-

Cell Treatment and Lysis: Culture and treat cells with coptisine as required. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with coptisine for 24 or 48 hours.

-

Harvesting and Fixation: Harvest both adherent and floating cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on DNA content.

Conclusion

This compound is a promising natural compound that exhibits potent anti-cancer activity across a range of malignancies. Its efficacy stems from a multi-pronged mechanism of action that involves the induction of ROS-mediated apoptosis, cell cycle arrest at the G2/M checkpoint, and the simultaneous inhibition of pro-survival signaling pathways like PI3K/Akt while activating pro-apoptotic pathways such as JNK. The comprehensive data presented in this guide underscore the potential of coptisine as a lead compound for the development of novel cancer therapeutics. Further investigation, particularly in preclinical in vivo models and in combination with existing chemotherapies, is warranted to fully elucidate its therapeutic potential.

References

- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Coptisine-induced apoptosis in human colon cancer cells (HCT-116) is mediated by PI3K/Akt and mitochondrial-associated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coptis chinensis inhibits hepatocellular carcinoma cell growth through nonsteroidal anti-inflammatory drug-activated gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Coptisine-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coptisine: Significance and symbolism [wisdomlib.org]

- 13. Coptisine-mediated downregulation of E2F7 induces G2/M phase arrest in hepatocellular carcinoma cells through inhibition of E2F4/NFYA/NFYB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coptisine enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic effects of coptisine derivative EHLJ7 on colorectal cancer by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Coptisine Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. researchgate.net [researchgate.net]

Coptisine Sulfate: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, an isoquinoline alkaloid primarily derived from the traditional Chinese medicinal herb Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse and potent pharmacological activities. Its sulfate salt, Coptisine Sulfate, often utilized to enhance solubility, is at the forefront of research exploring novel therapeutic agents for a spectrum of diseases.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Pharmacological Properties

This compound exhibits a broad range of pharmacological effects, including anti-cancer, anti-inflammatory, cardioprotective, metabolic regulatory, and neuroprotective properties.[2] These effects are attributed to its ability to modulate multiple signaling pathways, thereby influencing a variety of cellular processes.

Anti-Cancer Activity

Coptisine has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[3][4] Its mechanisms of action include inducing cell cycle arrest, promoting apoptosis, and inhibiting cancer cell migration and invasion.[4][5]

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| ACC-201 | Gastric Cancer | 3.93 | 72 | [3] |

| NCI-N87 | Gastric Cancer | 6.58 | 72 | [3] |

| HT 29 | Colon Carcinoma | 0.49 µg/mL | Not Specified | [1] |

| LoVo | Colon Carcinoma | 0.87 µg/mL | Not Specified | [1] |

| L1210 | Murine Leukemia | 0.87 µg/mL | Not Specified | [1] |

| HepG2 | Hepatocellular Carcinoma | 18.1 | 72 | [6] |

| RAW264.7 | Macrophage | 10.29 | 72 | [6] |

| 3T3-L1 | Preadipocyte | 50.63 | 72 | [6] |

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Coptisine exerts its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[7]

Coptisine's inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

| Animal Model | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced paw edema in mice | Coptisine free base | 50, 100, 200 mg/kg | Dose-dependent reduction in paw edema | |

| Xylene-induced ear edema in mice | Coptisine free base | 50, 100, 200 mg/kg | Dose-dependent suppression of ear edema | |

| Acetic acid-induced vascular permeability in mice | Coptisine free base | 50, 100, 200 mg/kg | Significant mitigation of vascular permeability | |

| DSS-induced colitis in mice | Coptisine | 50, 100 mg/kg | Alleviation of clinical symptoms and reduced colon inflammation |

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.

-

Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water of mice for 5-7 days.

-

Treatment: Administer this compound orally at the desired dosage daily during and after DSS administration.

-

Assessment: Monitor body weight, stool consistency, and rectal bleeding daily. At the end of the experiment, sacrifice the mice and collect the colon for measurement of length and histological analysis of inflammation.

The anti-inflammatory effects of coptisine are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Coptisine's inhibition of the NF-κB signaling pathway.

Cardiovascular Protection

This compound has shown significant cardioprotective effects in models of myocardial infarction and ischemia-reperfusion injury.[8][9] Its mechanisms involve anti-oxidative, anti-apoptotic, and anti-inflammatory actions.

| Animal Model | Treatment | Dosage | Effect | Reference |

| Isoproterenol-induced myocardial infarction in rats | Coptisine | 25, 50, 100 mg/kg | Reduced myocardial infarct size, improved cardiac function | [8] |

| Myocardial ischemia/reperfusion in rats | Coptisine | 10 mg/kg | Reduced arrhythmia, decreased infarct size, suppressed apoptosis and inflammation | [9] |

Isoproterenol-Induced Myocardial Infarction in Rats

This model is used to study the cardioprotective effects of this compound.

-

Induction of Myocardial Infarction: Administer isoproterenol (e.g., 85 mg/kg) subcutaneously to rats for two consecutive days.

-

Treatment: Pre-treat the rats with this compound orally for a specified period (e.g., 21 days) before isoproterenol administration.[8]

-

Assessment: Monitor electrocardiogram (ECG) changes. After sacrifice, collect blood to measure cardiac injury markers (e.g., CK-MB, LDH) and heart tissue for histological analysis of infarct size.

The cardioprotective effects of coptisine are partly attributed to the inhibition of the RhoA/ROCK pathway.[8]

Coptisine's inhibition of the RhoA/ROCK signaling pathway in cardioprotection.

Metabolic Regulation

Coptisine has been shown to improve glucose metabolism, suggesting its potential as a therapeutic agent for diabetes.[10] It enhances glucose consumption in peripheral tissues.[10]

| Cell Line | Treatment | Concentration | Effect | Reference |

| HepG2 (hepatic cells) | Coptisine | 10⁻⁶ M | Increased AMPK phosphorylation, decreased Akt phosphorylation, enhanced glucose consumption | [10] |

| C2C12 (myotubes) | Coptisine | 10⁻⁶ M | Increased AMPK phosphorylation, decreased Akt phosphorylation, enhanced glucose consumption | [10] |

Glucose Consumption Assay in HepG2 and C2C12 Cells

This assay measures the effect of this compound on glucose uptake by cells.

-

Cell Culture: Culture HepG2 or C2C12 cells to confluency.

-

Treatment: Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Glucose Measurement: Measure the glucose concentration in the culture medium before and after treatment using a glucose oxidase-based assay kit.

-

Calculation: The amount of glucose consumed by the cells is calculated as the difference in glucose concentration.

Neuroprotective Effects

Coptisine has demonstrated neuroprotective properties in models of oxidative stress-induced neuronal injury.[11] It can attenuate cell death and preserve mitochondrial function.

| Cell Line | Insult | Coptisine Concentration | Effect | Reference |

| SH-SY5Y | tert-butylhydroperoxide | 1-40 µM | Significantly attenuated reduction in cell viability, increased rate of apoptosis, and declined mitochondrial membrane potential | [11] |

Neuroprotective Assay in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress.

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with this compound for 24 hours.

-

Induction of Injury: Expose the cells to an oxidative agent like tert-butylhydroperoxide for a few hours.

-

Assessment of Viability: Measure cell viability using the MTT assay.

-

Apoptosis and Mitochondrial Potential: Assess the rate of apoptosis by flow cytometry (e.g., Annexin V/PI staining) and mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).

Conclusion

This compound is a promising natural compound with a wide array of pharmacological properties that are of significant interest to the drug development community. Its multi-target and multi-pathway regulatory activities in cancer, inflammation, cardiovascular diseases, metabolic disorders, and neurodegeneration provide a strong rationale for its further investigation as a potential therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate and accelerate future research in this exciting field. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]

- 4. Coptisine protects rat heart against myocardial ischemia/reperfusion injury by suppressing myocardial apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. bioclima.ro [bioclima.ro]

In Vitro Anti-inflammatory Effects of Coptisine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a prominent isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties have been a key area of investigation. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of coptisine sulfate, focusing on its mechanisms of action, experimental validation, and the methodologies employed in its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Coptisine has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the nucleotide-binding domain, leucine-rich repeat-containing protein 3 (NLRP3) inflammasome pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition by coptisine leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in different in vitro models.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | This compound Concentration | % Inhibition | Reference |

| Nitric Oxide (NO) | 10 µM | ~50% | [3] |

| 20 µM | ~80% | [3] | |

| TNF-α | 20 µM | Significant reduction | [5] |

| IL-6 | 20 µM | Significant reduction | [3] |

| IL-1β | 20 µM | Significant reduction | [3] |

Table 2: Effect of this compound on NLRP3 Inflammasome Activation in LPS and ATP-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | This compound Concentration | Effect | Reference |

| IL-1β Secretion | 10 µM | Significant attenuation | [2] |

| Caspase-1 Activation | 10 µM | Blocked | [2] |

Table 3: Effect of Coptisine on LPS-Stimulated Human Intestinal Caco-2 Cells

| Parameter | Coptisine Concentration | Effect | Reference |

| Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β, IL-18) | Dose-dependent | Reduction | [4] |

| ROS/TXNIP/NLRP3 Inflammasome Pathway | Not specified | Restrained | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary pathways inhibited by coptisine.

NF-κB Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_IkB [label="NF-κB-IκBα Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coptisine [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK; IKK -> IkB [label="Phosphorylates for degradation"]; IkB -> NFkB_IkB; NFkB -> NFkB_IkB; NFkB_IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Pro_inflammatory_Genes [label="Induces"]; Coptisine -> IKK [color="#EA4335", label="Inhibits"]; Coptisine -> IkB [color="#EA4335", label="Prevents degradation"]; } Coptisine inhibits the NF-κB pathway.

MAPK Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Upstream_Kinases [label="Upstream Kinases\n(e.g., TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coptisine [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> Upstream_Kinases; Upstream_Kinases -> p38; Upstream_Kinases -> JNK; Upstream_Kinases -> ERK; p38 -> AP1; JNK -> AP1; ERK -> AP1; AP1 -> Pro_inflammatory_Genes; Coptisine -> p38 [color="#EA4335", label="Inhibits phosphorylation"]; Coptisine -> JNK [color="#EA4335", label="Inhibits phosphorylation"]; } Coptisine modulates the MAPK pathway.

NLRP3 Inflammasome Signaling Pathway

// Nodes Signal1 [label="Signal 1 (e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_IL1B_NLRP3 [label="Pro-IL-1β & NLRP3\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; Signal2 [label="Signal 2 (e.g., ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3", fillcolor="#FBBC05", fontcolor="#202124"]; ASC [label="ASC", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_Casp1 [label="Pro-Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammasome [label="NLRP3 Inflammasome\nAssembly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Casp1 [label="Active Caspase-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_IL1B [label="Pro-IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; IL1B [label="Mature IL-1β", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coptisine [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Signal1 -> TLR4; TLR4 -> NFkB; NFkB -> Pro_IL1B_NLRP3; Signal2 -> NLRP3 [label="Activates"]; NLRP3 -> Inflammasome; ASC -> Inflammasome; Pro_Casp1 -> Inflammasome; Inflammasome -> Casp1 [label="Cleaves"]; Casp1 -> IL1B [label="Cleaves Pro-IL-1β to"]; Pro_IL1B_NLRP3 -> Pro_IL1B; Pro_IL1B -> IL1B; Coptisine -> NFkB [color="#EA4335", label="Inhibits"]; Coptisine -> Inflammasome [color="#EA4335", label="Prevents assembly"]; Coptisine -> Casp1 [color="#EA4335", label="Inhibits activation"]; } Coptisine inhibits NLRP3 inflammasome.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Collect the cell culture supernatant after treatment with this compound and LPS as described above.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL.

Western Blot Analysis for Signaling Proteins

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, NLRP3, Caspase-1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Experimental Workflow for In Vitro Anti-inflammatory Screening

// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., RAW 264.7)"]; Coptisine_Prep [label="2. This compound\nStock Preparation"]; Pretreatment [label="3. Pre-treatment with\nthis compound"]; Stimulation [label="4. Inflammatory Stimulation\n(e.g., LPS)"]; Cell_Viability [label="5a. Cell Viability\n(MTT Assay)"]; Supernatant_Collection [label="5b. Supernatant\nCollection"]; Cell_Lysis [label="5c. Cell Lysis"]; NO_Assay [label="6a. NO Measurement\n(Griess Assay)"]; ELISA [label="6b. Cytokine Measurement\n(ELISA)"]; Western_Blot [label="6c. Protein Analysis\n(Western Blot)"]; Data_Analysis [label="7. Data Analysis and\nInterpretation"];

// Edges Cell_Culture -> Pretreatment; Coptisine_Prep -> Pretreatment; Pretreatment -> Stimulation; Stimulation -> Cell_Viability; Stimulation -> Supernatant_Collection; Stimulation -> Cell_Lysis; Supernatant_Collection -> NO_Assay; Supernatant_Collection -> ELISA; Cell_Lysis -> Western_Blot; Cell_Viability -> Data_Analysis; NO_Assay -> Data_Analysis; ELISA -> Data_Analysis; Western_Blot -> Data_Analysis; } In vitro screening workflow.

Conclusion

This compound demonstrates significant anti-inflammatory effects in vitro by effectively targeting multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. This leads to a marked reduction in the production of a wide range of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of coptisine and its derivatives as potential therapeutic agents for inflammatory diseases. The presented quantitative data and mechanistic insights underscore the potential of this compound in drug discovery and development, warranting further preclinical and clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Coptisine from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coptisine alleviates intestinal barrier dysfunction and inflammation in TNBS-induced colitis rats and LPS-stimulated human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Coptisine Sulfate: A Multifaceted Approach to Neurodegenerative Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Coptisine, a protoberberine alkaloid primarily derived from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), is emerging as a compound of significant interest in the field of neurodegenerative disease research. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, position it as a promising candidate for the development of novel therapeutics against complex neurological disorders such as Alzheimer's and Parkinson's diseases. This technical guide provides an in-depth overview of the current state of research on coptisine sulfate, with a focus on its mechanisms of action, experimental data, and detailed protocols for key in vitro and in vivo studies. While direct research on coptisine in Huntington's disease is limited, this guide also explores the potential therapeutic avenues based on studies of structurally similar compounds.

Core Mechanisms of Action in Neurodegeneration

Coptisine's neuroprotective effects are attributed to its ability to modulate multiple pathological pathways implicated in neurodegeneration.

Multi-Target Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, coptisine demonstrates a multi-target approach by inhibiting key enzymes involved in the cholinergic and amyloidogenic pathways.[1] It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, as well as β-secretase (BACE1) and γ-secretase, enzymes critical for the production of amyloid-β (Aβ) peptides that form pathogenic plaques in the brain.[1]

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

Coptisine acts as an uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[2] Dysregulation of this pathway is linked to neuroinflammation and neurotoxicity in Alzheimer's disease. By inhibiting IDO, coptisine helps to mitigate these detrimental effects.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. Coptisine exhibits potent antioxidant properties, in part by downregulating the expression of thioredoxin-interacting protein (TXNIP).[3][4] TXNIP is an endogenous inhibitor of thioredoxin, a key antioxidant protein. By reducing TXNIP levels, coptisine enhances the cellular antioxidant defense system. This downregulation of TXNIP is hypothesized to attenuate the apoptosis signal-regulating kinase 1 (Ask1) mediated apoptotic signaling.[3][4]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. Coptisine has been shown to suppress neuroinflammation by inhibiting the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on coptisine.

Table 1: Enzyme Inhibition and Binding Affinity

| Target Enzyme | Coptisine Parameter | Value | Model System |

| Indoleamine 2,3-dioxygenase (IDO) | IC50 | 6.3 µM | Recombinant Human IDO |

| Indoleamine 2,3-dioxygenase (IDO) | Ki | 5.8 µM | Recombinant Human IDO |

Table 2: In Vitro Neuroprotective Effects in SH-SY5Y Human Neuroblastoma Cells

| Experimental Condition | Parameter Measured | Coptisine Concentration | Result |

| t-BOOH-induced oxidative stress | Cell Viability | 20 µM | Increased cell viability to 64.6 ± 1.9% (compared to 53.2 ± 1.7% in t-BOOH control) |

| t-BOOH-induced oxidative stress | Apoptosis Rate | 20 µM | Reduced apoptosis to 36.5 ± 1.4% (compared to 47.1 ± 1.5% in t-BOOH control) |

| t-BOOH-induced oxidative stress | Mitochondrial Membrane Potential (MMP) | 20 µM | Increased MMP to 67.9 ± 1.7% (compared to 49.2 ± 1.5% in t-BOOH control) |

| Basal conditions | TXNIP mRNA Expression | Not specified | Downregulated to 71.9 ± 3.9% of control |

Signaling Pathways and Experimental Workflows

Coptisine's Neuroprotective Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by coptisine in providing neuroprotection.

References

- 1. Therapeutic Effect of Berberine on Huntington’s Disease Transgenic Mouse Model | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Berberine can be a Potential Therapeutic Agent in Treatment of Huntington's Disease: A Proposed Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Berberine: A Promising Treatment for Neurodegenerative Diseases [frontiersin.org]

The Biosynthetic Pathway of Coptisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine alkaloid, is a key bioactive compound found in several medicinal plants, most notably in the genus Coptis. Renowned for its antimicrobial, anti-inflammatory, and other pharmacological properties, the demand for coptisine has spurred significant research into its biosynthesis. This technical guide provides an in-depth exploration of the coptisine biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug development. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex biochemical transformations and workflows.

Introduction

The intricate biosynthetic pathway of coptisine begins with the central precursor of benzylisoquinoline alkaloids (BIAs), (S)-reticuline. Through a series of enzymatic reactions involving oxidations, methylenedioxy bridge formations, and ring cyclizations, (S)-reticuline is converted into the tetracyclic protoberberine scaffold of coptisine. This guide will systematically dissect each step of this fascinating metabolic route, drawing upon the latest scientific findings to provide a clear and detailed overview.

The Core Biosynthetic Pathway of Coptisine

The biosynthesis of coptisine from (S)-reticuline is a multi-step process primarily elucidated in Coptis chinensis. The pathway involves a series of enzymatic conversions that progressively modify the chemical structure to yield the final coptisine molecule.

The central intermediate, (S)-reticuline, is the starting point for the synthesis of numerous protoberberine alkaloids[1][2]. The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE)[2]. Following this, the pathway to coptisine proceeds through the formation of two methylenedioxy bridges. This crucial step is catalyzed by two cytochrome P450 enzymes of the CYP719 family: (S)-cheilanthifoline synthase (CFS) and (S)-stylopine synthase (SPS)[1][2]. These enzymes sequentially convert (S)-scoulerine into (S)-stylopine[1][2]. The final step in the formation of coptisine is the oxidation of (S)-stylopine, a reaction catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX)[1][2].

Recent research has identified a versatile enzyme in Coptis chinensis, CcCYP719A1, which is capable of installing a methylenedioxy bridge on either ring A or ring D of the protoberberine backbone. This enzyme plays a crucial role in diverting metabolic flux towards the biosynthesis of various protoberberine components, including coptisine[3][4][5]. Furthermore, the flavin-dependent oxidase, CcTHBO, has been characterized and is responsible for the oxidation of the protoberberine backbone to form the protoberberinium salt, a key feature of coptisine[3][4].

The regulation of this intricate pathway is managed by transcription factors, with members of the WRKY and bHLH families being identified as key players in controlling the expression of the biosynthetic genes[1].

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 3. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A biosynthetic network for protoberberine production in Coptis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Coptisine Sulfate: An In-depth Technical Guide on Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine isoquinoline alkaloid, has garnered significant scientific interest for its diverse pharmacological activities. Its sulfate salt, coptisine sulfate, is often utilized to enhance its physicochemical properties for research and development purposes. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from closely related protoberberine alkaloids, including coptisine, berberine, palmatine, and jatrorrhizine salts, to provide a robust and scientifically grounded resource. This guide includes structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the core physicochemical characteristics of this compound, which are critical for its effective application in research and drug development.

Introduction to Coptisine and this compound

Coptisine is a natural alkaloid predominantly found in plants of the Coptis genus, commonly known as goldthread. It is recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic effects.[1] These therapeutic potentials are largely attributed to its ability to interact with various cellular signaling pathways. This compound is a salt form of coptisine, where the sulfate group is introduced to improve the aqueous solubility of the parent alkaloid.[2] Understanding the solubility and stability of this compound in aqueous solutions is paramount for its handling, formulation, and the design of reliable in vitro and in vivo studies.

Aqueous Solubility of this compound

Qualitative Solubility Profile

There are conflicting reports regarding the aqueous solubility of this compound. Some sources describe it as soluble in water, methanol, and DMSO, which aligns with the general principle that salt formation enhances the aqueous solubility of parent alkaloids.[3] Conversely, other chemical databases state that this compound is insoluble in water and alcohol. This discrepancy highlights the need for empirical determination of its solubility. Coptisine itself is described as very slightly soluble in water.[4]

Quantitative Solubility Data of Related Protoberberine Alkaloids

To provide a quantitative perspective, the following table summarizes the aqueous solubility data for the closely related protoberberine alkaloid, berberine chloride, as well as palmatine chloride and jatrorrhizine chloride. Given the structural similarities, these values can serve as a useful reference for estimating the solubility of this compound.

| Compound | Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Reference(s) |

| Berberine Chloride | Water | Neutral | 25 | 1.96 ± 0.11 | 5.27 ± 0.30 | [5] |

| Water | Neutral | 37 | - | 8.50 ± 0.40 | [6] | |

| HCl Buffer | 1.2 | 25 | - | ~0.2 - 0.4 | [6] | |

| Phthalate Buffer | 3.0 | 25 | - | ~0.2 - 0.4 | [6] | |

| Phthalate Buffer | 5.0 | 25 | - | ~0.2 - 0.4 | [6] | |

| Phosphate Buffer | 7.0 | 25 | - | 4.05 ± 0.09 | [6] | |

| Phosphate Buffer | 7.0 | 37 | - | 9.69 ± 0.37 | [6] | |

| Palmatine Chloride | 1:1 DMSO:PBS | 7.2 | - | ~0.5 | ~1.29 | [2] |

| Jatrorrhizine Chloride | Water | - | - | ≥1.72 (with ultrasonic and warming) | ≥4.60 | [7] |

Note: The solubility of berberine chloride is notably influenced by the buffer composition, with phosphate buffer at neutral pH significantly enhancing its solubility compared to other buffers at acidic pH.[6]

Stability of this compound in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is a critical factor for ensuring the integrity and potency of stock solutions and formulations. Stability is influenced by several factors, including pH, temperature, and light exposure.

pH-Dependent Stability

Studies on the closely related berberine chloride indicate that it is very stable in aqueous solutions across a wide pH range (1.2 to 9.0) at both 25°C and 40°C for up to 6 months, with less than 5% degradation observed.[6] Protoberberine salts are generally stable in acidic and neutral media. It is therefore anticipated that this compound will exhibit similar stability under these conditions. However, forced degradation studies on berberine chloride have shown significant degradation in strong basic (1M NaOH) conditions with heating, suggesting that this compound is also likely susceptible to degradation at high pH.

Thermal Stability

Forced degradation studies on berberine chloride have demonstrated its stability to dry heat (105°C for 12 hours) and in refluxing water (80°C for 4 hours), with no significant degradation observed. Coptisine chloride is also reported to be stable under recommended storage conditions. This compound powder is reported to be stable for at least 3 years when stored at -20°C.[8] These findings suggest that this compound is likely to be thermally stable in aqueous solutions under typical experimental and storage conditions.

Photostability

Berberine is known to be photosensitive and can degrade upon exposure to light, particularly UV light.[9] This can lead to a change in color and a loss of potency. The photodegradation of berberine hydrochloride in water follows pseudo-first-order kinetics and is more efficient in near-neutral conditions compared to acidic or alkaline solutions.[2][9] Given the shared protoberberine scaffold, it is highly probable that this compound is also photosensitive. Therefore, it is crucial to protect solutions of this compound from light during storage and handling.

Experimental Protocols

The following sections provide detailed methodologies for determining the aqueous solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specified temperature.

Materials:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions of desired pH (e.g., phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the aqueous medium (e.g., 1 mL of purified water or buffer) to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the parent drug and observing the formation of degradation products.

Objective: To develop and validate an HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of coptisine (e.g., 266 nm, 360 nm, and 462 nm).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Objective: To investigate the stability of this compound in aqueous solution under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in the desired aqueous medium (e.g., 1 mg/mL in water).

-

For each stress condition, transfer a known volume of the stock solution into separate vials.

-

Subject the vials to the stress conditions as described below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 2 hours.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Signaling Pathways and Experimental Workflows

Visual diagrams can aid in understanding the complex biological and experimental processes related to this compound.

Caption: Coptisine inhibits the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy.

Caption: Experimental workflow for determining aqueous solubility using the shake-flask method.

Caption: Key factors influencing the stability of this compound in aqueous solutions.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on the aqueous solubility and stability of this compound. While direct quantitative data for this compound remains limited, the information gathered from closely related protoberberine alkaloids, particularly berberine chloride, offers valuable insights for researchers and drug development professionals. The provided experimental protocols offer a clear path for the empirical determination of these critical physicochemical properties. A thorough understanding and characterization of the solubility and stability of this compound are essential for its successful development as a potential therapeutic agent. It is strongly recommended that researchers empirically determine these parameters for their specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Natural Product Description|Jatrorrhizine chloride [sinophytochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. raybiotech.com [raybiotech.com]

- 8. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]

- 9. CAS 6681-15-8: Jatrorrhizine chloride | CymitQuimica [cymitquimica.com]

Coptisine Sulfate: A Comprehensive Technical Analysis of its Therapeutic Potential in Metabolic Diseases

Executive Summary: Coptisine, a protoberberine alkaloid primarily isolated from Coptis chinensis, is emerging as a promising therapeutic agent for a spectrum of metabolic diseases, including type 2 diabetes, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD). This document provides a detailed technical overview of the pharmacological properties of coptisine, with a focus on its molecular mechanisms, preclinical efficacy, and the experimental methodologies used in its evaluation. The central mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. By activating AMPK, coptisine orchestrates a cascade of beneficial metabolic effects, including enhanced glucose uptake, reduced lipid synthesis, and improved insulin sensitivity. Despite its therapeutic potential, the clinical translation of coptisine is challenged by its low oral bioavailability. This whitepaper synthesizes the current quantitative data, details key experimental protocols, and visualizes the critical signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Metabolic diseases, characterized by dysregulation of glucose and lipid metabolism, represent a significant and growing global health burden. Coptisine, an isoquinoline alkaloid, has been a component of traditional Chinese medicine for centuries, used for conditions that align with modern descriptions of metabolic syndrome. Recent pharmacological studies have begun to elucidate the scientific basis for these traditional uses, identifying coptisine as a potent modulator of key metabolic pathways. This guide delves into the core scientific evidence supporting the use of coptisine sulfate as a treatment for metabolic disorders, focusing on its effects on glucose and lipid metabolism, the underlying signaling cascades, and the quantitative preclinical data.

Pharmacokinetics and Bioavailability

A critical consideration for the development of coptisine as a therapeutic agent is its pharmacokinetic profile, which is characterized by poor oral absorption and rapid elimination. Studies in rats have demonstrated that after oral administration, coptisine exhibits low absolute bioavailability, ranging from 0.52% to 8.9%. This limited absorption is a significant hurdle, as the plasma concentrations achieved in animal studies after oral administration may not reach the minimum effective concentrations observed in cell-based experiments.

Table 1: Pharmacokinetic Parameters of Coptisine in Rats

| Parameter | Oral Dose (mg/kg) | Intravenous Dose (mg/kg) | Value | Reference |

| Cmax (Peak Plasma Conc.) | 30 | - | 44.15 ng/mL | |

| 75 | - | ~55 ng/mL (interpolated) | ||

| 150 | - | 66.89 ng/mL | ||

| AUC (Area Under Curve) | 30 | - | 63.24 mg/L·h | |

| 150 | - | 87.97 mg/L·h | ||

| T1/2 (Half-life) | 50 | - | 0.71 h | |

| Absolute Bioavailability | 30 - 150 | - | 0.52% - 1.87% | |

| 50 | - | 8.9% |

Data compiled from studies in Sprague-Dawley rats.

Metabolism studies have identified multiple pathways for coptisine transformation, including demethylation, hydroxylation, sulphation, and glucuronidation. Interestingly, coptisine can be metabolized by the gut microbiota into other bioactive compounds, such as 8-oxocoptisine, which may contribute to its overall therapeutic effects, particularly in intestinal diseases like colitis.

Core Mechanism of Action: Regulation of AMPK Signaling

The primary mechanism through which coptisine exerts its metabolic benefits is the activation of AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor; its activation initiates signaling cascades that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. Coptisine administration has been shown to increase the phosphorylation of AMPK in various cell types, including hepatocytes and myotubes.

This activation of AMPK is a central node from which coptisine's diverse effects on glucose and lipid metabolism emanate. It leads to the inhibition of anabolic processes like cholesterol and fatty acid synthesis while promoting catabolic processes like fatty acid oxidation and glucose uptake.

Therapeutic Potential in Metabolic Diseases

Glucose Metabolism and Type 2 Diabetes

Coptisine has demonstrated significant anti-diabetic properties in multiple preclinical models. It enhances glucose consumption in peripheral tissues, such as skeletal muscle and liver, which is a key mechanism for lowering blood glucose.

Table 2: In Vivo Efficacy of Coptisine in Animal Models of Diabetes

| Animal Model | Coptisine Dose | Duration | Key Findings | Reference |

| Alloxan-induced T1D Mice | 15-50 mg/kg/day (oral) | 20-28 days | Decreased fasting and non-fasting blood glucose. | |

| KKAy T2D Mice | Not specified | 9 weeks | Improved glucose tolerance; Decreased blood glucose and fructosamine. | |

| HFD/STZ-induced Diabetic Mice | Not specified (ex vivo 1µM) | 16 hours | Improved endothelium-dependent relaxation in aortas. | |

| Normal ICR Mice | Not specified | 10 days | Markedly decreased fasting blood glucose. |

Coptisine's effects on glucose metabolism are also linked to its ability to reduce mitochondrial respiration, which lowers cellular energy levels and promotes a shift from oxidative phosphorylation to glycolysis for energy generation. Furthermore, coptisine can attenuate diabetes-associated complications like endothelial dysfunction by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) and reducing endoplasmic reticulum (ER) stress and oxidative stress.

Lipid Metabolism, Obesity, and NAFLD

Dyslipidemia and ectopic lipid accumulation are hallmarks of metabolic syndrome. Coptisine effectively inhibits lipid accumulation in renal and hepatic cells by modulating the AMPK/ACC/CPT-1 signaling pathway.

Upon activation by coptisine, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. This reduces the production of malonyl-CoA, which not only curtails de novo lipogenesis but also relieves the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1). CPT-1 is essential for transporting fatty acids into the mitochondria for oxidation. The dual effect of inhibiting synthesis and promoting oxidation leads to a significant reduction in cellular triglyceride (TG) and total cholesterol (TC) levels.

In animal models, coptisine treatment has been shown to lower serum levels of TC and low-density lipoprotein (LDL-c), effects that are linked to the regulation of key genes in cholesterol metabolism, such as HMG-CoA reductase (HMGCR), LDL receptor (LDLR), and cholesterol 7-alpha-hydroxylase (CYP7A1).

Key Experimental Evidence and Protocols

The therapeutic effects of coptisine are supported by a range of in vitro and in vivo experimental data.

Table 3: In Vitro Effects of Coptisine on Metabolic Targets

| Cell Line | Model | Coptisine Conc. | Key Findings | Reference |

| HK-2 (Renal) | High Glucose (30mM) & Palmitic Acid (250µM) | 2.5, 5, 10 µM | Decreased TC and TG; Increased p-AMPK, p-ACC, and CPT-1 expression. | |

| HepG2 (Hepatic) | Palmitic Acid-induced Insulin Resistance | 1-10 µmol/L | Increased AMPK phosphorylation; Decreased Akt phosphorylation. | |

| C2C12 (Myotube) | N/A | 1-10 µmol/L | Increased AMPK phosphorylation; Decreased Akt phosphorylation. |

Experimental Protocol: In Vitro Lipid Accumulation Assay

This protocol is based on the methodology used to assess coptisine's effect on lipid deposition in HK-2 cells.

-

Cell Culture: Human renal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Lipid Accumulation: To mimic a diabetic kidney disease environment, cells are treated with high glucose (HG, 30 mM) and palmitic acid (PA, 250 µM) for 24 hours. A control group is maintained in normal glucose medium.

-

Coptisine Treatment: The HG/PA-treated cells are then exposed to varying concentrations of coptisine (e.g., 2.5, 5, 10 µM) for an additional 24 hours. An AMPK activator (AICAR) and inhibitor (Compound C) are used as positive and negative controls, respectively.

-

Quantification of Lipids: After treatment, cells are lysed. Intracellular total cholesterol (TC) and triglyceride (TG) levels are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the mechanism, protein expression levels of total and phosphorylated AMPK and ACC, as well as CPT-1, are measured. Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Experimental Protocol: In Vivo Diabetic Mouse Model

This protocol is a composite based on methods described for inducing diabetes in mice to test coptisine's efficacy.

-

Animal Model: Male C57BL/6J or KKAy mice are used.

-

Induction of Diabetes:

-

Type 1 Model: A single intraperitoneal injection of alloxan or a high dose of streptozotocin (STZ) is administered to destroy pancreatic beta cells.

-

Type 2 Model: Mice are fed a high-fat diet (HFD, e.g., 45% kcal from fat) for 6-8 weeks to induce insulin resistance, followed by a low-dose injection of STZ (e.g., 120 mg/kg) to impair insulin secretion.

-

-

Coptisine Administration: Once hyperglycemia is confirmed (fasting blood glucose > 11.1 mmol/L), mice are randomly assigned to groups. Coptisine is administered daily via oral gavage at specified doses (e.g., 15-50 mg/kg) for a period ranging from 4 to 9 weeks. A vehicle control group receives the solvent only.

-

Monitoring and Analysis:

-

Body weight and blood glucose levels are monitored regularly.

-

At the end of the treatment period, an oral glucose tolerance test (OGTT) may be performed.

-

Animals are euthanized, and blood and tissues (liver, muscle, aorta) are collected.

-

Serum is analyzed for lipids (TC, TG, LDL-c, HDL-c) and fructosamine.

-

Tissues are used for histological analysis or protein analysis via Western blotting to assess the activation of signaling pathways (e.g., AMPK).

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for treating metabolic diseases, underpinned by its robust activation of the AMPK signaling pathway. Preclinical data consistently show its ability to improve glucose homeostasis, reduce lipid accumulation, and ameliorate related vascular complications.

However, the primary obstacle to its clinical application is its poor pharmacokinetic profile, particularly its low oral bioavailability. Future research and development efforts should focus on:

-

Formulation Strategies: Developing novel delivery systems, such as nano-formulations or salt-forming processes, to enhance the absorption and bioavailability of coptisine.

-

Structural Modification: Medicinal chemistry approaches to create coptisine analogs with improved pharmacokinetic properties while retaining potent AMPK activation.

-

Combination Therapy: Investigating the synergistic effects of coptisine with existing metabolic disease therapies, such as metformin.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of coptisine in human populations.

Coptisine Sulfate: An In-depth Technical Guide to its Interactions with DNA and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, an isoquinoline alkaloid, has garnered significant attention for its diverse pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular interactions of coptisine sulfate with DNA and key cellular targets. It has been established that coptisine primarily interacts with DNA through intercalation, leading to structural perturbations of the DNA helix. Furthermore, coptisine has been shown to stabilize G-quadruplex structures, suggesting a multi-faceted approach to its genomic influence. At the cellular level, coptisine targets critical enzymes and signaling pathways involved in cell proliferation and inflammation. Notably, it acts as an inhibitor of topoisomerase I and modulates the NF-κB, MAPK, and PI3K/Akt signaling cascades. This document consolidates the current understanding of these interactions, presenting quantitative data where available, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Interaction with DNA

Coptisine's interaction with DNA is a cornerstone of its biological activity. The planar structure of the coptisine molecule allows it to engage with the DNA double helix through various binding modes, with intercalation being the most predominantly reported mechanism.

Binding Mode: Intercalation and G-Quadruplex Stabilization

Multiple spectroscopic and electrochemical studies have concluded that coptisine's primary mode of interaction with duplex DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.[1][2] This is supported by evidence from UV-Vis absorption spectroscopy, which shows hypochromism and red shifts in the absorption spectra of coptisine upon binding to DNA, characteristic features of intercalation.[3] Iodide quenching experiments have further substantiated this, demonstrating that the DNA helix protects the intercalated coptisine from quenching.[2]